N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester
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Overview
Description
Preparation Methods
The synthesis of N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester involves several steps, including the protection and deprotection of functional groups. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) for the protection of amines, amino acids, and peptides . The reaction typically occurs under heterogeneous conditions with Amberlyst-15 as a catalyst in ethanol . The catalyst can be easily separated and reused, making the process efficient and environmentally friendly .
Chemical Reactions Analysis
N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known for its stability under acidic and basic conditions, which makes it suitable for a wide range of chemical transformations . Common reagents used in these reactions include oxalyl chloride, which is used for the mild deprotection of the N-Boc group . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester has numerous applications in scientific research. It is widely used in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for pharmaceutical testing . In biology and medicine, it is used in the synthesis of peptides and other biologically active compounds . The compound’s stability and reactivity make it a valuable tool for various industrial applications, including the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester involves the protection and deprotection of functional groups. The compound acts as a protecting group for amines, preventing unwanted reactions during chemical synthesis . The deprotection process typically involves the use of strong acids, such as trifluoroacetic acid (TFA), which cleaves the Boc group and releases the free amine . This mechanism is crucial for the synthesis of complex molecules, including peptides and other biologically active compounds.
Comparison with Similar Compounds
N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester is similar to other protecting groups used in organic synthesis, such as phenylmethoxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) . it offers unique advantages, including greater stability under a wide range of conditions and ease of removal . Similar compounds include this compound itself and other derivatives used in pharmaceutical testing .
Properties
Molecular Formula |
C36H59N3O9 |
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Molecular Weight |
677.9 g/mol |
IUPAC Name |
tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-6-[6-(phenylmethoxycarbonylamino)hexanoylamino]hexanoate |
InChI |
InChI=1S/C36H59N3O9/c1-34(2,3)46-30(41)24-39(25-31(42)47-35(4,5)6)28(32(43)48-36(7,8)9)20-15-17-22-37-29(40)21-14-11-16-23-38-33(44)45-26-27-18-12-10-13-19-27/h10,12-13,18-19,28H,11,14-17,20-26H2,1-9H3,(H,37,40)(H,38,44) |
InChI Key |
RFUUSLGZROGYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCNC(=O)CCCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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